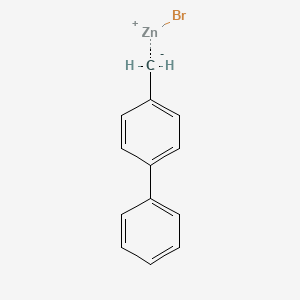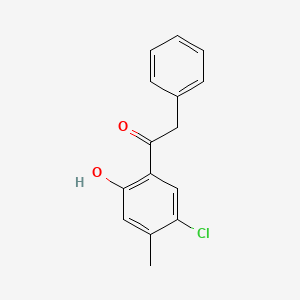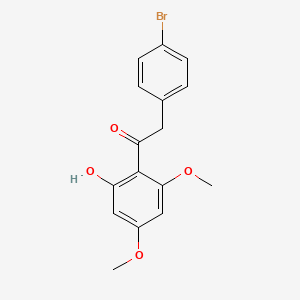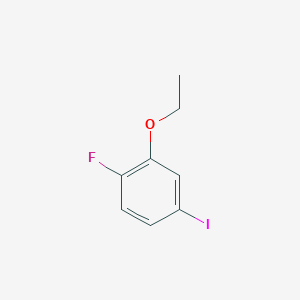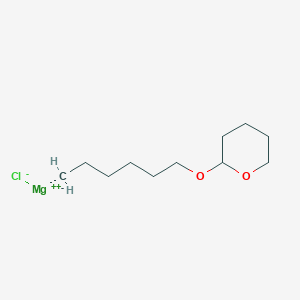
6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds. This compound is typically used in the preparation of alcohols, carboxylic acids, and other organic compounds through nucleophilic addition reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride involves the reaction of 6-(2-Tetrahydro-2H-pyranoxy)hexyl chloride with magnesium metal in the presence of an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.
化学反应分析
Types of Reactions
6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: This is the primary reaction type for Grignard reagents, where the compound adds to carbonyl groups to form alcohols.
Substitution Reactions: The compound can participate in substitution reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form secondary and tertiary alcohols.
Halides: Alkyl and aryl halides can react with the compound in substitution reactions.
Solvents: Anhydrous solvents like THF and 2-MeTHF are commonly used to dissolve the Grignard reagent and facilitate the reaction.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds.
New Carbon-Carbon Bonds: Formed through substitution reactions with halides.
科学研究应用
6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.
Industrial Chemistry: Applied in the large-scale production of chemicals and intermediates.
作用机制
The mechanism of action of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the generation of an alkoxide intermediate. The alkoxide can then be protonated to form the final alcohol product. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Ethylmagnesium Bromide: Used in the formation of carbon-carbon bonds in organic synthesis.
Methylmagnesium Chloride: A simpler Grignard reagent with similar reactivity.
Uniqueness
6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is unique due to its specific structure, which includes a tetrahydropyran ring. This structure can impart different reactivity and selectivity compared to other Grignard reagents, making it useful for specific synthetic applications where other reagents may not be as effective.
属性
IUPAC Name |
magnesium;2-hexoxyoxane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O2.ClH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZANIYULSPIZSU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
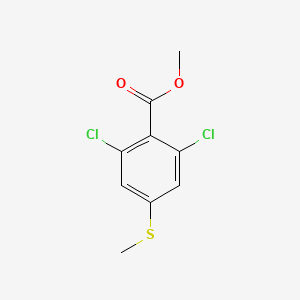
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
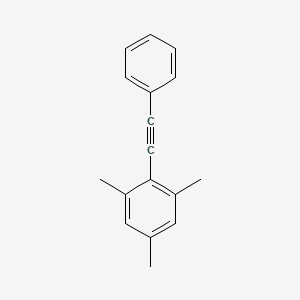
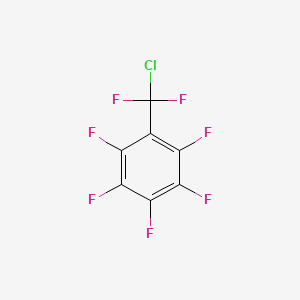
![dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate](/img/structure/B6307374.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
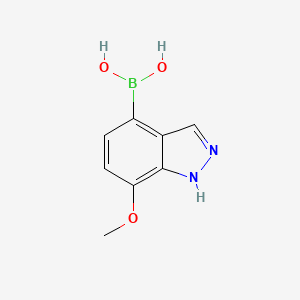
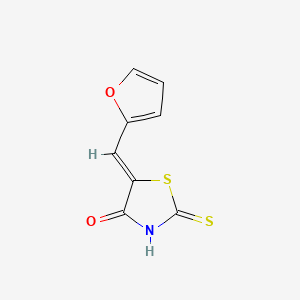
![2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride](/img/structure/B6307392.png)
